An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(piperidin-1-yl)pyrimidin-5-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(piperidin-1-yl)pyrimidin-5-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(piperidin-1-yl)pyrimidin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the structural features of this molecule through the lens of NMR spectroscopy. The guide presents predicted spectral data, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectra, grounded in established principles of chemical shifts and spin-spin coupling in heterocyclic systems. The methodologies and interpretations are supported by authoritative references to ensure scientific rigor and practical applicability.
Introduction: The Significance of 2-(piperidin-1-yl)pyrimidin-5-amine in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 2-(piperidin-1-yl)pyrimidin-5-amine, incorporates both a 2-aminopyrimidine moiety, a class of compounds with a wide range of biological activities, and a piperidine ring, a common feature in many pharmaceuticals.[2][3] The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and providing insights into their electronic and conformational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules.[4][5] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for a complete mapping of the molecular architecture. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-(piperidin-1-yl)pyrimidin-5-amine, offering a foundational understanding for researchers working with this and related compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(piperidin-1-yl)pyrimidin-5-amine. These predictions are based on established chemical shift values for piperidine and substituted pyrimidines, taking into account the electronic effects of the substituents.[2][6][7][8][9]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 2H | H-4, H-6 |
| ~5.5 | s (broad) | 2H | -NH₂ |
| ~3.6 | t, J ≈ 5.5 Hz | 4H | H-2', H-6' (pip) |
| ~1.6 | m | 4H | H-3', H-5' (pip) |
| ~1.5 | m | 2H | H-4' (pip) |
pip = piperidine ring
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~155 | C-4, C-6 |
| ~135 | C-5 |
| ~45 | C-2', C-6' (pip) |
| ~25 | C-3', C-5' (pip) |
| ~24 | C-4' (pip) |
pip = piperidine ring
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme is used for 2-(piperidin-1-yl)pyrimidin-5-amine.
Figure 1. Molecular structure and atom numbering of 2-(piperidin-1-yl)pyrimidin-5-amine.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. The following steps outline a robust methodology for the analysis of 2-(piperidin-1-yl)pyrimidin-5-amine.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Massing: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons (e.g., -NH₂).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[10]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
Instrument Parameters and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
Figure 2. Recommended NMR acquisition workflow.
Spectral Interpretation and Rationale
The interpretation of the NMR spectra involves assigning each signal to a specific nucleus within the molecule. This process is guided by an understanding of chemical shifts, coupling constants, and the electronic effects of substituents.
¹H NMR Spectrum Analysis
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Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent due to the free rotation around the C2-N1' bond. They are anticipated to appear as a singlet at approximately 8.0 ppm. The electron-withdrawing nature of the pyrimidine nitrogens and the amino group at C5 deshields these protons, shifting them downfield.
-
Amine Protons (-NH₂): The protons of the primary amine at the C5 position are expected to appear as a broad singlet around 5.5 ppm. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.
-
Piperidine Protons (H-2', H-6'): The four protons on the carbons adjacent to the nitrogen of the piperidine ring (α-protons) are expected to be deshielded by the electronegative nitrogen. They will likely appear as a triplet around 3.6 ppm, with the splitting arising from coupling to the adjacent H-3' and H-5' protons.
-
Piperidine Protons (H-3', H-5' and H-4'): The remaining six protons of the piperidine ring (β- and γ-protons) are further from the deshielding influence of the pyrimidine ring and the piperidine nitrogen. They are expected to resonate in the more shielded upfield region, between 1.5 and 1.6 ppm, as overlapping multiplets.[2][6]
¹³C NMR Spectrum Analysis
-
Pyrimidine Carbons (C-2, C-4, C-6): The carbon atom C-2, being directly attached to three nitrogen atoms (two within the pyrimidine ring and one from the piperidine), is the most deshielded carbon and is predicted to appear at approximately 160 ppm. The C-4 and C-6 carbons are also significantly deshielded by the ring nitrogens and are expected to resonate around 155 ppm.[8][11]
-
Pyrimidine Carbon (C-5): The C-5 carbon, bonded to the electron-donating amino group, will be more shielded relative to the other pyrimidine carbons, with a predicted chemical shift of around 135 ppm.
-
Piperidine Carbons (C-2', C-6'): The α-carbons of the piperidine ring are deshielded by the adjacent nitrogen and are predicted to appear at approximately 45 ppm.[2]
-
Piperidine Carbons (C-3', C-5' and C-4'): The β- and γ-carbons of the piperidine ring are in a more alkane-like environment and are expected to resonate in the upfield region, around 24-25 ppm.[2]
Advanced 2D NMR for Unambiguous Assignments
For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals, especially in cases of signal overlap. Two-dimensional NMR techniques are invaluable in such scenarios.
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- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
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